molecular formula C7H14ClNO3 B13065027 Methyl 2-((S)-morpholin-2-YL)acetate hcl

Methyl 2-((S)-morpholin-2-YL)acetate hcl

Cat. No.: B13065027
M. Wt: 195.64 g/mol
InChI Key: LNTJOZNLGYVWSM-RGMNGODLSA-N
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Description

Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride is a chemical compound that belongs to the class of esters. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride typically involves the reaction of morpholine with methyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in morpholine attacks the carbon atom in methyl bromoacetate, resulting in the formation of the ester linkage. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride can be scaled up by using larger quantities of reactants and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent for the reduction of esters.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The morpholine ring in the compound can interact with the active site of enzymes, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(morpholin-4-yl)acetate: Similar structure but with a different substitution pattern on the morpholine ring.

    Ethyl 2-(morpholin-2-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(piperidin-2-yl)acetate: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride is unique due to the presence of the (S)-enantiomer, which can exhibit different biological activity compared to the ®-enantiomer. The specific substitution pattern on the morpholine ring also contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-[(2S)-morpholin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-8-2-3-11-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1

InChI Key

LNTJOZNLGYVWSM-RGMNGODLSA-N

Isomeric SMILES

COC(=O)C[C@H]1CNCCO1.Cl

Canonical SMILES

COC(=O)CC1CNCCO1.Cl

Origin of Product

United States

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